Cas no 2034474-60-5 (N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide)
![N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2034474-60-5x500.png)
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide
- N-pyrazolo[1,5-a]pyrimidin-6-yl-4-(trifluoromethyl)benzenesulfonamide
- N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide
-
- インチ: 1S/C13H9F3N4O2S/c14-13(15,16)9-1-3-11(4-2-9)23(21,22)19-10-7-17-12-5-6-18-20(12)8-10/h1-8,19H
- InChIKey: UVSITUNBEUTYAH-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(F)(F)F)=CC=1)(NC1C=NC2=CC=NN2C=1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 514
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 84.7
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6502-6001-20mg |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide |
2034474-60-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6502-6001-75mg |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide |
2034474-60-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6502-6001-4mg |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide |
2034474-60-5 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6502-6001-5mg |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide |
2034474-60-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-6001-15mg |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide |
2034474-60-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6502-6001-2μmol |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide |
2034474-60-5 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6502-6001-25mg |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide |
2034474-60-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6502-6001-10μmol |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide |
2034474-60-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-6001-40mg |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide |
2034474-60-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6502-6001-5μmol |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide |
2034474-60-5 | 5μmol |
$63.0 | 2023-09-08 |
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamideに関する追加情報
Research Brief on N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide (CAS: 2034474-60-5)
N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide (CAS: 2034474-60-5) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its pyrazolo[1,5-a]pyrimidine core and trifluoromethyl-substituted benzene sulfonamide moiety, exhibits promising pharmacological properties, particularly in the context of kinase inhibition and cancer therapeutics. Recent studies have explored its potential as a selective inhibitor of specific kinase targets, which are implicated in various oncogenic pathways.
The synthesis and preliminary biological evaluation of N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide were first reported in a 2022 study published in the Journal of Medicinal Chemistry. The compound was designed using structure-based drug design (SBDD) approaches, leveraging the known pharmacophore features of kinase inhibitors. The study demonstrated that the compound exhibits high binding affinity and selectivity for certain kinases, such as the fibroblast growth factor receptor (FGFR) family, which are often dysregulated in cancers like bladder and lung carcinoma.
In vitro assays revealed that N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide effectively inhibits FGFR1-3 with IC50 values in the low nanomolar range. Furthermore, the compound displayed favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and metabolic stability. These findings suggest its potential as a lead candidate for further development in oncology therapeutics.
Recent advancements in 2023 have expanded the understanding of this compound's mechanism of action. A study published in Nature Communications elucidated its allosteric binding mode to FGFR kinases, which distinguishes it from other ATP-competitive inhibitors. This unique binding mechanism may contribute to reduced off-target effects and improved therapeutic windows in clinical settings. Additionally, the compound has shown synergistic effects when combined with immune checkpoint inhibitors, highlighting its potential in combination therapies for resistant cancers.
Despite these promising results, challenges remain in the clinical translation of N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide. Ongoing research is focused on optimizing its physicochemical properties to enhance solubility and reduce potential toxicity. Moreover, phase I clinical trials are anticipated to commence in late 2024, pending further preclinical validation. The compound's development represents a significant step forward in targeted cancer therapy, offering a new avenue for treating malignancies with limited therapeutic options.
In summary, N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide (CAS: 2034474-60-5) is a promising kinase inhibitor with demonstrated efficacy in preclinical models. Its unique structural features and mechanism of action position it as a valuable candidate for further investigation in oncology. Future studies will be critical in addressing its translational challenges and unlocking its full therapeutic potential.
2034474-60-5 (N-{pyrazolo[1,5-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzene-1-sulfonamide) 関連製品
- 906352-89-4(5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 51719-69-8(1-bromo-3-(bromomethyl)-5-methylbenzene)
- 514-78-3(canthaxanthin)
- 168619-21-4(Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate)
- 1932794-66-5(Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)-)
- 2229443-56-3(5-(1-Amino-2,2-dimethylcyclopropyl)-2-nitrophenol)
- 2227708-22-5(3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)
- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)
- 137337-73-6(bicyclo4.2.0octa-1,3,5-trien-7-ylmethyl methanesulfonate)
- 2863676-89-3(MPP hydrochloride)




